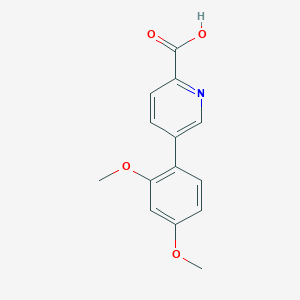

5-(2,4-Dimethoxyphenyl)-picolinic acid

Vue d'ensemble

Description

5-(2,4-Dimethoxyphenyl)-picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2,4-dimethoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-picolinic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a condensation reaction, where the aldehyde group of 2,4-dimethoxybenzaldehyde reacts with the carboxylic acid group of picolinic acid in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for the precise control of temperature, pressure, and reactant concentrations can further optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,4-Dimethoxyphenyl)-picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Herbicidal Applications

Mechanism of Action

Recent studies have highlighted the potential of 2-picolinic acid derivatives as synthetic auxin herbicides. These compounds mimic the physiological functions of natural auxins like indole-3-acetic acid (IAA) and 2,4-D. Specifically, 5-(2,4-Dimethoxyphenyl)-picolinic acid and its analogs have been investigated for their ability to inhibit the growth of various weed species by interacting with auxin signaling pathways in plants .

Case Studies

- Herbicidal Efficacy : A study demonstrated that a related structure, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, exhibited significantly lower IC50 values compared to traditional herbicides such as picloram. This indicates enhanced herbicidal activity and potential for developing more effective weed management solutions .

- Selectivity and Safety : Research has shown that these compounds can selectively target weed species while being safe for crops like corn and wheat. For instance, compound V-8 displayed superior post-emergence activity at specified application rates without harming non-target plants .

Medicinal Applications

Anticancer Properties

The structural framework of picolinic acids has been associated with various biological activities, including anticancer effects. Pyrazole derivatives, which can be synthesized from picolinic acid derivatives, have shown promise in inhibiting tumor growth through several mechanisms including apoptosis induction and cell cycle arrest .

Biological Activity Spectrum

this compound and its derivatives have been reported to exhibit:

- Antibacterial Activity : Effective against several pathogenic bacteria.

- Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.

- Neuroprotective Effects : Some derivatives have shown capability in protecting neuronal cells from oxidative stress .

Synthesis and Methodology

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies:

- Multi-component Reactions : Utilizing catalysts to enhance yield and reduce reaction time has been explored extensively. For example, UiO-66(Zr)-N(CH₂PO₃H₂)₂ has been used effectively for synthesizing picolinic derivatives with high yields .

- Modification of Existing Compounds : Derivatives can be synthesized by modifying the molecular structure of known compounds to improve efficacy and selectivity in herbicidal applications.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-picolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dimethoxyphenylacetic acid

- 3,4-Dimethoxyphenethylamine

- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

5-(2,4-Dimethoxyphenyl)-picolinic acid is unique due to its specific structural features, which combine the properties of picolinic acid and 2,4-dimethoxyphenyl groups This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to other similar compounds

Activité Biologique

5-(2,4-Dimethoxyphenyl)-picolinic acid (commonly referred to as 5-DMPA) is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5-DMPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C14H14N2O3

- Molecular Weight: 258.27 g/mol

- CAS Number: 1242339-05-4

5-DMPA exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity: Research indicates that 5-DMPA may inhibit specific enzymes involved in metabolic pathways, including those related to neurodegenerative diseases.

- Antiviral Activity: Preliminary studies suggest that the compound displays antiviral properties against various viruses. It has been noted for its potential effectiveness against enveloped viruses, possibly through mechanisms involving interference with viral replication.

- Modulation of Immune Response: Similar to picolinic acid, 5-DMPA may enhance macrophage function and promote the production of inflammatory cytokines, which could be beneficial in treating infections or enhancing immune responses.

Antiviral Properties

Recent investigations have highlighted the potential of 5-DMPA as an antiviral agent. In vitro studies have demonstrated its ability to inhibit viral replication in cell cultures, particularly against viruses such as SARS-CoV-2 and influenza A virus. The compound's mechanism may involve cytotoxic effects on infected cells, leading to increased apoptosis and reduced viral load.

Neuroprotective Effects

The compound's structural similarity to other picolinic acid derivatives suggests it may possess neuroprotective properties. Studies have indicated that derivatives can modulate neuroinflammatory responses and provide protection against neuronal cell death in models of neurodegeneration .

Antimicrobial Activity

5-DMPA has shown promise in antimicrobial applications. Its ability to chelate metal ions may enhance its efficacy against certain bacterial strains, similar to findings with other picolinic acid derivatives .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

5-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-4-5-11(13(7-10)19-2)9-3-6-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCCSUWUYIOJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679314 | |

| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-05-4 | |

| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.